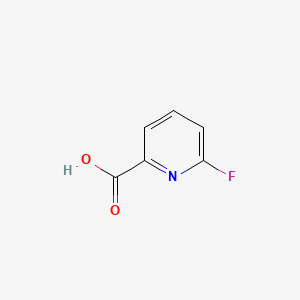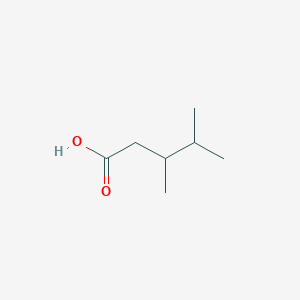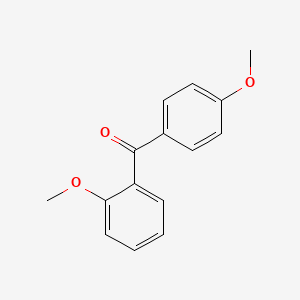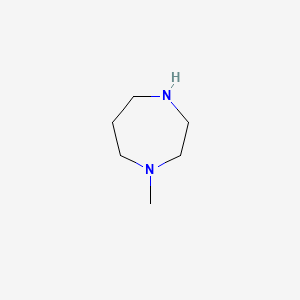
5,5,8,8-四甲基-5,6,7,8-四氢萘-2-醇
概述
描述
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of four methyl groups and a hydroxyl group attached to a tetrahydronaphthalene ring
科学研究应用
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating diseases such as cancer and neurodegenerative disorders.
生化分析
Biochemical Properties
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol plays a crucial role in biochemical reactions, particularly in the inhibition of free radical processes. This compound interacts with enzymes such as catechol oxidase and peroxidase, which are involved in oxidative stress responses. The hydroxyl group in 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol allows it to form hydrogen bonds with these enzymes, leading to the inhibition of their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By inhibiting the activity of enzymes like catechol oxidase, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage. Furthermore, this compound can modulate gene expression related to antioxidant defenses and cellular metabolism .
Molecular Mechanism
At the molecular level, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol exerts its effects through several mechanisms. The hydroxyl group in its structure allows it to form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition. This compound can also act as a scavenger of free radicals, neutralizing reactive oxygen species and preventing cellular damage. Additionally, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and oxygen. Over time, the degradation products may influence cellular functions differently compared to the parent compound. Long-term studies have shown that 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can have sustained antioxidant effects, protecting cells from oxidative stress over extended periods .
Dosage Effects in Animal Models
The effects of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol vary with different dosages in animal models. At low doses, this compound exhibits protective effects against oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .
Metabolic Pathways
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defenses. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can influence metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, it can interact with membrane transporters, allowing it to enter cells and accumulate in specific tissues. The localization and accumulation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. In these compartments, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can exert its antioxidant effects, protecting cells from oxidative damage and maintaining cellular homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. The reaction is typically carried out in methylene chloride as the solvent, and the product is obtained in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its fully saturated analog.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated analogs, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its photoinitiating activity is related to its ability to absorb light and generate reactive species that initiate polymerization reactions .
相似化合物的比较
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: This compound is similar in structure and is also used as a photoinitiator.
4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid:
Uniqueness
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific combination of methyl groups and a hydroxyl group on the naphthalene ring, which imparts distinct chemical and physical properties
属性
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCJGSIRIFQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296417 | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22824-31-3 | |
| Record name | 22824-31-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

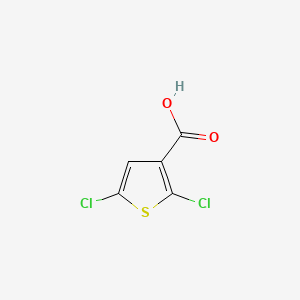


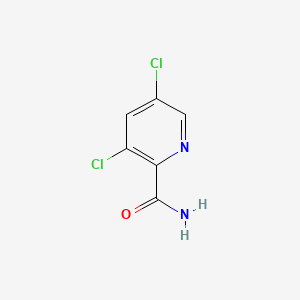
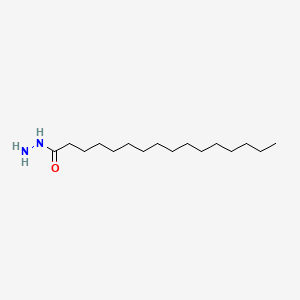

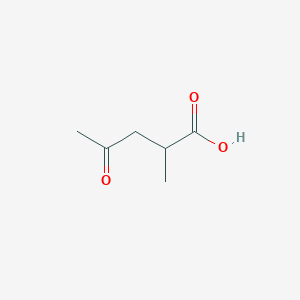
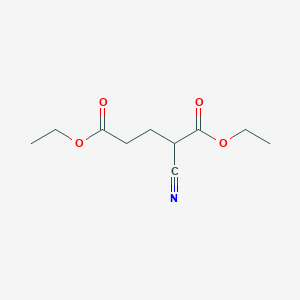
![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)
